molecular formula C19H24O5S B11768803 Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)acrylate

Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)acrylate

Cat. No.: B11768803
M. Wt: 364.5 g/mol
InChI Key: SCKYAGXIZMMYCX-QGOAFFKASA-N
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Description

Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)acrylate is a complex organic compound that features a combination of cyclopropylsulfonyl, phenyl, and tetrahydropyran groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)acrylate typically involves multiple steps, including the formation of intermediate compounds.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)acrylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)acrylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)acrylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)acrylate include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H24O5S

Molecular Weight

364.5 g/mol

IUPAC Name

ethyl (E)-2-(4-cyclopropylsulfonylphenyl)-3-(oxan-4-yl)prop-2-enoate

InChI

InChI=1S/C19H24O5S/c1-2-24-19(20)18(13-14-9-11-23-12-10-14)15-3-5-16(6-4-15)25(21,22)17-7-8-17/h3-6,13-14,17H,2,7-12H2,1H3/b18-13+

InChI Key

SCKYAGXIZMMYCX-QGOAFFKASA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1CCOCC1)/C2=CC=C(C=C2)S(=O)(=O)C3CC3

Canonical SMILES

CCOC(=O)C(=CC1CCOCC1)C2=CC=C(C=C2)S(=O)(=O)C3CC3

Origin of Product

United States

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